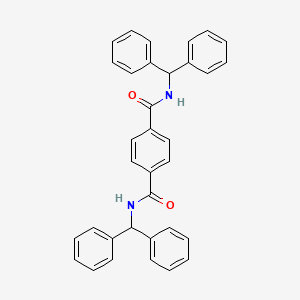

N,N'-Dibenzhydryl-terephthalamide

Description

N,N'-Dibenzhydryl-terephthalamide is a diamide derivative of terephthalic acid, featuring two benzhydryl [(C₆H₅)₂CH–] substituents on the nitrogen atoms of the amide groups. Based on structural analogy to related terephthalamides (e.g., N,N'-diphenyl-terephthalamide), its molecular formula can be inferred as C₃₄H₂₈N₂O₂, with a calculated molecular weight of 496.58 g/mol. The benzhydryl groups impart significant steric bulk and lipophilicity, distinguishing it from simpler diamides.

Properties

Molecular Formula |

C34H28N2O2 |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

1-N,4-N-dibenzhydrylbenzene-1,4-dicarboxamide |

InChI |

InChI=1S/C34H28N2O2/c37-33(35-31(25-13-5-1-6-14-25)26-15-7-2-8-16-26)29-21-23-30(24-22-29)34(38)36-32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24,31-32H,(H,35,37)(H,36,38) |

InChI Key |

JJUBFLVYUUGROC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibenzhydryl-terephthalamide typically involves the reaction of terephthaloyl chloride with benzhydrylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N’-Dibenzhydryl-terephthalamide can undergo various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols .

Scientific Research Applications

N,N’-Dibenzhydryl-terephthalamide has several scientific research applications, including:

Polymer Science: It is used as a β-nucleating agent for isotactic polypropylene, enhancing its crystallization and mechanical properties.

Materials Chemistry: It is used in the synthesis of advanced materials with specific properties such as thermal stability and mechanical strength.

Biological Research: It may be used in the study of molecular interactions and as a building block for more complex molecules.

Industrial Applications: It is used in the production of high-performance polymers and materials.

Mechanism of Action

The mechanism of action of N,N’-Dibenzhydryl-terephthalamide involves its interaction with specific molecular targets and pathways. For example, as a β-nucleating agent, it promotes the formation of β-crystals in isotactic polypropylene, enhancing its mechanical properties. The exact molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

N,N'-Diphenyl-terephthalamide

Molecular Formula : C₂₀H₁₆N₂O₂

Molecular Weight : 316.36 g/mol

Key Features :

- Substituted with phenyl groups (–C₆H₅) at the amide nitrogens.

- Lower molecular weight and reduced steric hindrance compared to the benzhydryl derivative.

Applications: Likely used as a monomer in polyamide synthesis or as a pharmaceutical intermediate.

N,N'-Dimethylphthalamide

Molecular Formula : C₁₀H₁₂N₂O₂

Molecular Weight : 192.22 g/mol

Key Features :

- Methyl (–CH₃) substituents result in minimal steric effects and higher polarity.

- Enhanced solubility in polar solvents (e.g., methanol, acetone) compared to aromatic-substituted analogs .

Applications : Common as a precursor in polymer chemistry or agrochemical synthesis.

N,N,N',N'-Tetrabutylpentanediamide

Molecular Formula : C₂₁H₄₂N₂O₂

Molecular Weight : 354.57 g/mol

Key Features :

- Aliphatic butyl (–C₄H₉) substituents and a pentanediamide backbone.

- High flexibility and hydrophobicity, suitable for metal ion chelation or solvent extraction processes .

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Predicted Solubility | Key Applications |

|---|---|---|---|---|---|

| N,N'-Dibenzhydryl-terephthalamide | C₃₄H₂₈N₂O₂ | 496.58 | Benzhydryl | Low in water; high in DMF | Specialty polymers, catalysts |

| N,N'-Diphenyl-terephthalamide | C₂₀H₁₆N₂O₂ | 316.36 | Phenyl | Moderate in DMF | Polyamide synthesis |

| N,N'-Dimethylphthalamide | C₁₀H₁₂N₂O₂ | 192.22 | Methyl | High in polar solvents | Agrochemical intermediates |

| N,N,N',N'-Tetrabutylpentanediamide | C₂₁H₄₂N₂O₂ | 354.57 | Butyl | High in non-polar solvents | Metal ion extraction |

Research Findings and Substituent Effects

- Lipophilicity : The hydrophobic nature of benzhydryl substituents may enhance compatibility with lipid membranes or organic matrices, suggesting applications in drug delivery or material science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.